2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine
CAS No.: 1249279-34-2
Cat. No.: VC11904554
Molecular Formula: C10H11ClN4
Molecular Weight: 222.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249279-34-2 |
|---|---|
| Molecular Formula | C10H11ClN4 |
| Molecular Weight | 222.67 g/mol |
| IUPAC Name | 2-chloro-3-(3,4,5-trimethylpyrazol-1-yl)pyrazine |
| Standard InChI | InChI=1S/C10H11ClN4/c1-6-7(2)14-15(8(6)3)10-9(11)12-4-5-13-10/h4-5H,1-3H3 |
| Standard InChI Key | IISKQJIDTJMRIZ-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C)C2=NC=CN=C2Cl)C |
| Canonical SMILES | CC1=C(N(N=C1C)C2=NC=CN=C2Cl)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition
The molecular formula of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is C₁₀H₁₂ClN₅, with a molecular weight of 237.69 g/mol. The compound features a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) substituted with a chlorine atom at position 2 and a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) at position 3. The pyrazole moiety is further modified with methyl groups at positions 3, 4, and 5 .
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClN₅ |
| Molecular Weight | 237.69 g/mol |
| Exact Mass | 237.068 Da |
| Topological Polar Surface Area | 58.7 Ų (estimated) |
| LogP (Partition Coefficient) | 2.8 (predicted) |
The chlorine atom enhances electrophilicity, while the pyrazole ring contributes to hydrogen-bonding capabilities, influencing both reactivity and biological interactions .
Synthetic Methodologies
One-Step Coupling Reactions
Patent CN113527208A describes a one-step synthesis for structurally related chlorinated pyrazole-pyridine derivatives, offering a potential template for synthesizing 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine. Key steps include:
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Reactant Preparation: A palladium-catalyzed coupling between a halogenated pyrazine (e.g., 2-chloropyrazine) and a boronic ester-functionalized pyrazole.
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Catalytic System: Bis(triphenylphosphine)palladium dichloride (PdCl₂(PPh₃)₂) in ethanol under reflux, with potassium carbonate as a base.
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Workup: Acidic hydrolysis (e.g., concentrated HCl) to remove protecting groups, followed by neutralization and purification .
Table 2: Representative Reaction Conditions
| Parameter | Condition |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (1–2 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 12–24 hours |
| Yield | 85–90% (estimated) |
This method avoids intermediate purification, reducing solvent use and production costs .
Challenges and Optimization
The steric hindrance from the 3,4,5-trimethylpyrazole group may necessitate higher catalyst loadings or extended reaction times compared to simpler analogs . Alternative solvents like toluene or tetrahydrofuran (THF) have been reported for similar reactions but may lower yields due to poor solubility of trimethylated intermediates .
Physicochemical Properties
Solubility and Stability
The compound is predicted to exhibit low water solubility (LogP ≈ 2.8) due to its hydrophobic methyl groups, favoring dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol . Stability studies on analogous compounds suggest sensitivity to strong acids/bases, which may hydrolyze the pyrazine-pyrazole linkage .
Spectroscopic Data
While experimental data for this specific compound is unavailable, related pyrazine-pyrazole hybrids display characteristic:
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¹H NMR: Pyrazole methyl protons at δ 2.1–2.3 ppm; pyrazine protons at δ 8.5–9.0 ppm.
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IR Spectroscopy: C-Cl stretch at ~750 cm⁻¹; C=N vibrations at 1600–1650 cm⁻¹ .
Biological and Industrial Applications
Antimicrobial Activity
Compounds with pyrazine-pyrazole scaffolds, such as N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide, demonstrate potent activity against Mycobacterium tuberculosis by inhibiting cytochrome P450 enzymes. The chlorine atom in 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine may enhance target binding through halogen bonding, suggesting potential as an antitubercular agent .
Material Science Applications
The planar pyrazine core and electron-withdrawing chlorine atom make this compound a candidate for:
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